6-Chloro-5-methylpyrimidine-4-carboxylic acid
Overview
Description
6-Chloro-5-methylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C6H5ClN2O2. It is a pyrimidine derivative, characterized by a chlorine atom at the 6th position, a methyl group at the 5th position, and a carboxylic acid group at the 4th position of the pyrimidine ring . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylpyrimidine-4-carboxylic acid typically involves the chlorination of 5-methylpyrimidine-4-carboxylic acid. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus oxychloride . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from substitution reactions include various substituted pyrimidine derivatives, depending on the nucleophile used. For example, reaction with an amine would yield an amino-substituted pyrimidine .
Scientific Research Applications
6-Chloro-5-methylpyrimidine-4-carboxylic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Chloro-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyrimidine ring influence its reactivity and binding affinity to various enzymes and receptors . The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Methylpyrimidine-4-carboxylic acid: Lacks the chlorine atom at the 6th position, resulting in different reactivity and biological properties.
6-Chloro-4-methylpyrimidine-5-carboxylic acid: The positions of the methyl and carboxylic acid groups are swapped, leading to variations in chemical behavior.
Uniqueness
6-Chloro-5-methylpyrimidine-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorine atom at the 6th position enhances its reactivity in substitution reactions, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
6-chloro-5-methylpyrimidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-3-4(6(10)11)8-2-9-5(3)7/h2H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYXDFPPBBYPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717776 | |
Record name | 6-Chloro-5-methylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933702-12-6 | |
Record name | 6-Chloro-5-methylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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